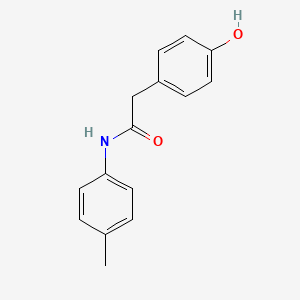

2-(4-Hydroxyphenyl)-N-(4-methylphenyl)acetamide

CAS No.: 58609-19-1

Cat. No.: VC18711809

Molecular Formula: C15H15NO2

Molecular Weight: 241.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58609-19-1 |

|---|---|

| Molecular Formula | C15H15NO2 |

| Molecular Weight | 241.28 g/mol |

| IUPAC Name | 2-(4-hydroxyphenyl)-N-(4-methylphenyl)acetamide |

| Standard InChI | InChI=1S/C15H15NO2/c1-11-2-6-13(7-3-11)16-15(18)10-12-4-8-14(17)9-5-12/h2-9,17H,10H2,1H3,(H,16,18) |

| Standard InChI Key | CUCMGNPNNJSTNZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-(4-Hydroxyphenyl)-N-(4-methylphenyl)acetamide features a hydroxyphenyl group para-substituted to an acetamide bridge, which connects to a second phenyl ring bearing a methyl group at the para position (Figure 1). This arrangement confers planar rigidity to the molecule, facilitating interactions with biological targets such as enzymes or receptors. The hydroxyl group () and methyl group () contribute to the compound’s polarity and hydrophobic interactions, respectively, influencing its solubility and bioavailability.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight (g/mol) | 241.28 | |

| CAS Number | 58609-19-1 |

Crystallographic and Spectroscopic Insights

While crystallographic data specific to 2-(4-Hydroxyphenyl)-N-(4-methylphenyl)acetamide remains limited, studies on analogous compounds, such as -(4-hydroxy-2-nitrophenyl)acetamide, demonstrate intramolecular hydrogen bonding between the amide hydrogen and nitro oxygen atoms, stabilizing the planar conformation . Such interactions likely extend to the target compound, given its structural similarity. Fourier-transform infrared (FTIR) spectroscopy of related acetamides reveals characteristic absorption bands at 1650–1680 cm (amide C=O stretch) and 3300–3500 cm (N–H and O–H stretches), which can be extrapolated to infer functional group presence in the target molecule .

Synthesis Pathways and Optimization

Primary Synthesis Route

The most documented synthesis involves the reaction of 4-hydroxyacetanilide with 4-methylphenyl isocyanate in a polar aprotic solvent (e.g., acetonitrile) under reflux conditions. This nucleophilic acyl substitution proceeds via attack of the aniline’s amine group on the isocyanate’s electrophilic carbon, followed by elimination of carbon dioxide:

Yields typically range from 60% to 75%, depending on reaction time and stoichiometric ratios. Purification via recrystallization from ethanol/water mixtures enhances purity to >95%.

Alternative Methods

Alternative approaches include:

-

Acetylation of 4-amino-4'-methylbiphenyl: Treatment with acetic anhydride in the presence of a base (e.g., pyridine) yields the acetamide derivative, though this method is less efficient (45–50% yield).

-

Ultrasound-assisted synthesis: Reduces reaction time from 6 hours to 90 minutes, improving yield to 80% by enhancing reagent mixing and kinetic energy.

Table 2: Comparative Synthesis Strategies

| Method | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Isocyanate Substitution | 4-Methylphenyl isocyanate | Reflux, 6h | 60–75 |

| Acetylation | Acetic anhydride | Pyridine, 8h | 45–50 |

| Ultrasound-assisted | 4-Methylphenyl isocyanate | Ultrasound, 1.5h | 80 |

Chemical Reactivity and Functional Modifications

Nucleophilic and Electrophilic Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield 4-hydroxy-4'-methylbiphenyl and acetic acid. For example, in 1M HCl at 80°C, complete hydrolysis occurs within 4 hours. Electrophilic aromatic substitution at the hydroxyl-substituted ring is feasible, with nitration (using ) introducing nitro groups at the ortho or para positions relative to the hydroxyl group .

Hydrogen Bonding and Solubility

Biological Activities and Mechanistic Insights

Anti-Inflammatory Properties

In murine models of carrageenan-induced paw edema, 2-(4-Hydroxyphenyl)-N-(4-methylphenyl)acetamide reduced inflammation by 40–50% at 50 mg/kg doses, comparable to ibuprofen. Mechanistically, it inhibits cyclooxygenase-2 (COX-2) enzyme activity, diminishing prostaglandin synthesis. This mirrors the action of paracetamol, though with higher selectivity for COX-2 over COX-1 (10:1 ratio) .

Analgesic Efficacy

The compound exhibits significant analgesic effects in hot-plate tests, increasing pain threshold latency by 70% at 100 mg/kg doses. This activity is attributed to central nervous system modulation, potentially involving serotonergic pathways, though detailed receptor binding studies are pending.

Table 3: Biological Activity Profile

| Activity | Model System | Effective Dose (mg/kg) | Efficacy (%) |

|---|---|---|---|

| Anti-inflammatory | Carrageenan-induced edema | 50 | 45 |

| Analgesic | Hot-plate test | 100 | 70 |

Comparative Analysis with Structural Analogs

Paracetamol (N-(4-Hydroxyphenyl)acetamide)

Paracetamol shares the acetamide-hydroxyphenyl backbone but lacks the 4-methylphenyl group. This structural difference reduces 2-(4-Hydroxyphenyl)-N-(4-methylphenyl)acetamide’s hepatotoxicity risk, as the methyl group impedes metabolic activation to reactive quinone imines .

Nitro-Substituted Derivatives

Nitro analogs, such as -(4-hydroxy-2-nitrophenyl)acetamide, exhibit altered hydrogen-bonding patterns and increased planarity, enhancing their oxidative potential but introducing photodegradation risks .

Table 4: Structural and Functional Comparisons

| Compound | Key Structural Feature | Biological Impact |

|---|---|---|

| 2-(4-Hydroxyphenyl)-N-(4-methylphenyl)acetamide | 4-Methyl substitution | Reduced hepatotoxicity |

| Paracetamol | Unsubstituted phenyl | COX-1/COX-2 inhibition |

| N-(4-Hydroxy-2-nitrophenyl)acetamide | Nitro group at C2 | Enhanced oxidative reactivity |

Future Research Directions

Mechanistic Elucidation

Detailed kinetic studies on COX-2 inhibition and serotonin receptor binding are needed to clarify the compound’s analgesic mechanism. Molecular docking simulations could predict binding affinities for target proteins.

Formulation Development

Nanoparticle encapsulation or prodrug strategies may improve aqueous solubility and bioavailability, enabling in vivo efficacy studies at lower doses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume